Pexiganan
Descripción general
Descripción
Pexiganan is a chemically synthesized, 22-amino acid antimicrobial peptide . It is an analog of magainin 2, a host defense peptide isolated from the skin of the African Clawed Frog . Pexiganan is being developed as a topical antibiotic for the treatment of patients with diabetic foot infection .
Synthesis Analysis
Pexiganan has been incorporated into lipid-liquid crystal formulations (LLCs) to enhance its effectiveness against Helicobacter pylori infection . Another study has shown the production of a novel fusion protein, DAMP4-F-pexiganan, in Escherichia coli. This fusion protein exhibits the same antimicrobial activity as the chemically synthesized pexiganan peptide .Molecular Structure Analysis
Pexiganan is a 22-amino-acid synthetic cationic peptide . Its molecular formula is C122H210N32O22 .Chemical Reactions Analysis
Pexiganan has been shown to have a synergistic increase of antibacterial activity when combined with nucleoside . It has also been incorporated within the LLC formulation, resulting in an increased elimination of H. pylori .Physical And Chemical Properties Analysis
Pexiganan is a cationic peptide with a molecular weight of 2477.17 Da . It is unstructured in solution but assumes an α-helical structure upon association with the membrane surface .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Pexiganan, a synthetic cationic peptide, exhibits significant in vitro antimicrobial activity. It's effective against a broad spectrum of gram-positive and gram-negative, aerobic and anaerobic bacteria, making it a promising candidate for topical antimicrobial agents. Studies have shown its efficacy against clinical isolates of various bacteria, including Staphylococcus spp., Streptococcus spp., Enterococcus faecium, and others, with minimal bactericidal concentrations close to their minimal inhibitory concentrations, indicating a bactericidal mechanism of action (Ge et al., 1999).
Treatment of Diabetic Foot Infections
Pexiganan has been in clinical trials for treating mild infections associated with diabetic foot ulcers. It has shown activity against pathogens from diabetic foot infections (DFI), including methicillin-resistant Staphylococcus aureus (MRSA), and other Gram-negative and Gram-positive pathogens, without being adversely affected by common bacterial resistance mechanisms (Flamm et al., 2015).
Combination Therapies and Resistance
Pexiganan demonstrates potential for combination therapies, particularly in enhancing the potency of other antimicrobials and reducing resistance emergence. Its use in combination with other antimicrobials can be effective in treating infections, as shown in studies where it was combined with betalactams antibiotics in experimental models of septic shock (Giacometti et al., 2005). Furthermore, pexiganan-induced stress in bacteria like Staphylococcus aureus can render them more susceptible to other antimicrobial agents, even at sub-inhibitory concentrations (Rodríguez-Rojas et al., 2020).
Anti-Helicobacter pylori Activity
Pexiganan and its nanoparticles (PNPs) have shown promising activity against Helicobacter pylori, both in vitro and in vivo. PNPs, in particular, exhibit better mucoadhesive efficiency and clearance efficiency in animal models, suggesting a potential application for treating H. pylori infections (Zhang et al., 2015).
Activity Against Anaerobic Bacteria
Pexiganan also displays anti-anaerobic activity, with promising results against various anaerobic isolates, including Bacteroides fragilis and other species. This broad-spectrum activity suggests its potential utility in treating skin and skin structure infections involving anaerobes (Goldstein et al., 2017).
Structural and Mechanistic Insights
Research on pexiganan's structure and mechanism has provided insights into its function and potential as an antimicrobial agent. Biophysical studies reveal that pexiganan forms an antiparallel dimer of amphipathic helices upon binding to the membrane and disrupts membrane via toroidal-type pore formation (Gottler & Ramamoorthy, 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C122H210N32O22/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGFSNZWHMDGZ-KAYYGGFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C122H210N32O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2477.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pexiganan | |
CAS RN |
147664-63-9 | |
Record name | Pexiganan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147664639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexiganan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PEXIGANAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVF29Q70Q1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.